3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with difluoro groups at the 3 and 4 positions, and an ethyl linker connecting a pyridinyl and imidazolyl moiety
Scientific Research Applications
3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: Starting with 3,4-difluorobenzoyl chloride, which reacts with an amine to form the benzamide core.
Introduction of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions, often using ethyl halides under basic conditions.
Attachment of Pyridinyl and Imidazolyl Groups: The pyridinyl and imidazolyl groups are introduced through nucleophilic substitution reactions, where the ethyl linker reacts with pyridine and imidazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially converting the imidazole ring to a more reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridinyl and imidazolyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the molecule.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide: Another benzamide derivative with similar structural features but different substituents.
3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide: Variants with different positions or types of substituents on the benzamide core.
Uniqueness
This compound is unique due to its specific combination of difluoro, pyridinyl, and imidazolyl groups. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-14-4-3-12(10-15(14)19)17(24)22-7-9-23-8-6-21-16(23)13-2-1-5-20-11-13/h1-6,8,10-11H,7,9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTGSWFSRKUMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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